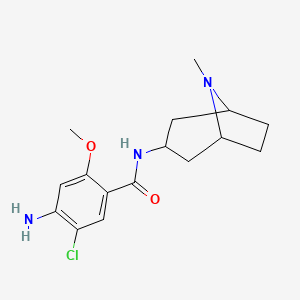

Benzamide, 4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo(3.2.1)oct-3-yl)-, endo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BRL-24682, también conocido como 4-Amino-5-cloro-2-metoxi-N-[(1β,5β)-8-amino-8-azabiciclo[3.2.1]octan-3α-il]benzamida, es un compuesto con actividad farmacológica significativa. Es conocido por sus propiedades antagonistas duales en los receptores de serotonina 5-HT3 y dopamina D2 . Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de trastornos neuropsiquiátricos.

Métodos De Preparación

La síntesis de BRL-24682 implica varios pasos, comenzando con la preparación de derivados del ácido 4-amino-5-cloro-2-metoxibenzoico. Estos derivados luego se hacen reaccionar con 6-amino-1,4-dialquilhexahidro-1,4-diazepinas bajo condiciones específicas para producir el producto deseado . Las condiciones de reacción normalmente implican el uso de solventes como metanol o etanol y pueden requerir calentamiento para facilitar la reacción. Los métodos de producción industrial para BRL-24682 probablemente implicarían escalar estos procedimientos de laboratorio, optimizar las condiciones de reacción para obtener mayores rendimientos y garantizar la pureza del producto final a través de diversas técnicas de purificación.

Análisis De Reacciones Químicas

BRL-24682 se somete a varios tipos de reacciones químicas, incluidas las reacciones de sustitución y reducción. Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes para reacciones de sustitución y agentes reductores como el borohidruro de sodio para reacciones de reducción . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la halogenación de BRL-24682 puede conducir a la formación de varios derivados halogenados, que pueden tener diferentes propiedades farmacológicas.

Aplicaciones Científicas De Investigación

En química, sirve como una herramienta valiosa para estudiar las interacciones receptor-ligando, particularmente con los receptores de serotonina y dopamina . En biología y medicina, BRL-24682 se utiliza para investigar los mecanismos de los trastornos neuropsiquiátricos y para desarrollar nuevos agentes terapéuticos. Sus propiedades antagonistas duales lo convierten en un candidato prometedor para el tratamiento de afecciones como la esquizofrenia y los trastornos por consumo de sustancias

Mecanismo De Acción

El mecanismo de acción de BRL-24682 implica su interacción con los receptores de serotonina 5-HT3 y dopamina D2. Al unirse a estos receptores, BRL-24682 inhibe su actividad, lo que puede modular la liberación de neurotransmisores y las vías de señalización neuronal . Esta inhibición puede conducir a varios efectos terapéuticos, como la reducción de los síntomas de los trastornos neuropsiquiátricos. Los objetivos moleculares de BRL-24682 incluyen el receptor de serotonina 5-HT3 y el receptor de dopamina D2, ambos de los cuales juegan un papel crucial en la regulación del estado de ánimo, la cognición y el comportamiento .

Comparación Con Compuestos Similares

BRL-24682 es único en sus propiedades antagonistas duales en los receptores de serotonina 5-HT3 y dopamina D2. Compuestos similares incluyen metoclopramida, que también se dirige a estos receptores pero con diferentes afinidades y selectividades . Otros compuestos relacionados incluyen zacoprida y cleboprida, que tienen diversos grados de actividad antagonista en los receptores de serotonina y dopamina . La singularidad de BRL-24682 radica en su actividad equilibrada en ambos tipos de receptores, lo que lo convierte en una herramienta versátil para la investigación y las posibles aplicaciones terapéuticas.

Propiedades

Número CAS |

76272-78-1 |

|---|---|

Fórmula molecular |

C16H22ClN3O2 |

Peso molecular |

323.82 g/mol |

Nombre IUPAC |

4-amino-5-chloro-2-methoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-20-10-3-4-11(20)6-9(5-10)19-16(21)12-7-13(17)14(18)8-15(12)22-2/h7-11H,3-6,18H2,1-2H3,(H,19,21) |

Clave InChI |

HTMNINCXKXABOI-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CC(=C(C=C3OC)N)Cl |

SMILES canónico |

CN1C2CCC1CC(C2)NC(=O)C3=CC(=C(C=C3OC)N)Cl |

Sinónimos |

BRL 24682 BRL-24682 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.